molecular formula C8H4Cl2N2O2 B1197149 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione CAS No. 25983-13-5

6,7-Dichloroquinoxaline-2,3(1H,4H)-dione

Cat. No. B1197149
CAS RN: 25983-13-5
M. Wt: 231.03 g/mol
InChI Key: AVBSIKMUAFYZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dichloroquinoxaline-2,3(1H,4H)-dione , also known by its IUPAC name 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione , is a chemical compound with the molecular formula C8H4Cl2N2O2 . It has a molecular weight of approximately 231.04 g/mol . The compound exhibits a unique chemical structure and has garnered interest in various fields of chemistry and biology due to its potential pharmacological properties .


Molecular Structure Analysis

The molecular structure of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione consists of a quinoxaline ring with two chlorine atoms (Cl) attached at positions 6 and 7. The presence of the carbonyl group (C=O) at positions 2 and 3 results in the formation of the cyclic dione. The compound’s three-dimensional arrangement and bond angles play a crucial role in its properties and interactions .

Scientific Research Applications

Pharmaceutical Research

6,7-Dichloroquinoxaline-2,3(1H,4H)-dione: is utilized as an intermediate in the synthesis of pharmaceuticals. Its structure is conducive to modifications that can lead to the development of new therapeutic agents. For instance, it has been explored for its potential use in creating compounds with antitubercular activity .

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent. It can undergo various chemical reactions, including substitution, addition, and cyclization, to yield a diverse array of organic molecules. This makes it valuable for constructing complex organic compounds with specific desired properties .

Material Science

The unique electronic structure of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione makes it a candidate for use in material science, particularly in the development of organic semiconductors. These materials are crucial for the advancement of flexible electronics and optoelectronic devices .

Agricultural Chemistry

Quinoxaline derivatives are known to possess biological activity that can be harnessed in agricultural chemistry. They can be used to create pesticides and herbicides that target specific pests or weeds without harming crops or the environment .

Analytical Chemistry

This compound can also play a role in analytical chemistry as a standard or reagent in various analytical techniques. Its well-defined structure and properties allow for its use in calibrating instruments or as a reference compound in spectroscopic analysis .

Environmental Science

In environmental science, researchers can use 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione to study the degradation of quinoxaline derivatives in the environment. Understanding its breakdown products and pathways is essential for assessing the environmental impact of these compounds .

Chemical Education

Due to its interesting chemical properties and reactivity, 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione can be used as a teaching tool in chemical education. It provides a practical example for students learning about heterocyclic chemistry and the reactivity of different functional groups .

Biochemistry

Finally, in the field of biochemistry, this compound’s interactions with biological molecules can be studied. It may serve as a tool for probing the function of enzymes or receptors that interact with quinoxaline derivatives, thus contributing to our understanding of biological processes .

properties

IUPAC Name

6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBSIKMUAFYZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274337
Record name DCQX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dichloroquinoxaline-2,3(1H,4H)-dione

CAS RN

25983-13-5
Record name DCQX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4,5-dichlorophenylenediamine (54 g, 305 mmol) and diethyl oxalate (124 mL, 146.1 g, 920 mmol) was refluxed overnight, cooled to room temperature, and filtered. The residue was washed with ethanol and dried in vacuo to give the title product as a gray solid powder (67.5 g, 96%); mp>320° C.; IR (KBr, cm−1) 3188, 3156, 3057, 2918, 1724, 1693, 1613, 1497, 1452, 1340, 1338, 1250, 1131, 877, 811, 676, 669, 565; 1H NMR (DMSO) δ 12.00 (s, 2H), 7.18 (s, 2H); 13C NMR (DMSO) δ 154.8, 126.0, 124.4, 116.0; MS (ACPI), m/z 231.0 (M+); Anal. Calcd for C8H4N2O2Cl2: C, 41.59; H, 1.75; N, 12.12. Found: C, 41.60; H, 1.85; N, 12.05.
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
124 mL
Type
reactant
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione
Reactant of Route 2
Reactant of Route 2
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione
Reactant of Route 4
Reactant of Route 4
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione
Reactant of Route 5
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione
Reactant of Route 6
Reactant of Route 6
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione

Q & A

Q1: What is the main finding of the research paper regarding DCQX?

A1: The research paper "Delayed treatment with 5-nitro-6,7-dichloro-1,4-dihydro-2,3-quinoxalinedione, a glycine site N-methyl-D-aspartate antagonist, protects against permanent middle cerebral artery occlusion in male rats" [] demonstrates that delayed treatment with DCQX, a potent and competitive antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor, provides significant neuroprotection against brain damage induced by permanent middle cerebral artery occlusion (MCAO) in male rats. [] This suggests a potential therapeutic window for DCQX in stroke treatment.

Q2: How does DCQX interact with its target and what are the downstream effects?

A2: DCQX acts as a potent and competitive antagonist at the glycine site of the NMDA receptor. [] By binding to this site, DCQX prevents glycine, a co-agonist required for NMDA receptor activation, from binding. This effectively blocks NMDA receptor function. Excessive NMDA receptor activation is implicated in excitotoxicity, a process contributing to neuronal damage in stroke. By inhibiting this excessive activation, DCQX exhibits neuroprotective effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.